molecular formula C3H5B B1584524 1-Bromo-1-propene CAS No. 590-14-7

1-Bromo-1-propene

Cat. No. B1584524
CAS RN: 590-14-7
M. Wt: 120.98 g/mol
InChI Key: NNQDMQVWOWCVEM-UHFFFAOYSA-N
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Description

1-Bromo-1-propene, also known as 1-Propenyl bromide, is an organic compound with the linear formula CH3CH=CHBr . It exists in both cis and trans forms . It is an aliphatic olefin .


Synthesis Analysis

1-Bromo-1-propene can be synthesized by treating it with n-BuLi, which generates the propynyllithium anion in situ. This anion can then undergo nucleophilic addition reactions . It has been used in the synthesis of organic reagents such as methyl but-2-ynoate and 1-iodopropyne .


Molecular Structure Analysis

The molecular structure of 1-Bromo-1-propene consists of three carbon atoms, five hydrogen atoms, and one bromine atom .


Chemical Reactions Analysis

1-Bromo-1-propene reacts with n-BuLi to generate the propynyllithium anion in situ, which can then undergo nucleophilic addition reactions . It has been used in the synthesis of organic reagents such as methyl but-2-ynoate and 1-iodopropyne .


Physical And Chemical Properties Analysis

1-Bromo-1-propene is a liquid at room temperature with a boiling point of 58-63°C and a melting point of -116°C. It has a density of 1.413 g/mL at 25°C .

Scientific Research Applications

Application 1: Synthesis of Organic Reagents

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Bromo-1-propene is used in the synthesis of organic reagents such as methyl but-2-ynoate .

Application 2: Preparation of Intermediates in Total Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Bromo-1-propene is used in the preparation of intermediates in the total synthesis of (+)-aphanamol I and skyllamycins A-C .

Application 3: Generation of Propynyllithium Anion

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Bromo-1-propene, upon n-BuLi treatment, generates the propynyllithium anion, in situ, which later undergoes nucleophilic addition reactions .

Application 4: Synthesis of 1-Iodopropyne

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Bromo-1-propene is used in the synthesis of 1-iodopropyne .

Application 5: Synthesis of Allylated Pyrazoles

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Bromo-1-propene is used in the synthesis of allylated pyrazoles .

Application 6: Synthesis of Aryl Alkynyl Sulfides

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Bromo-1-propene is used in the synthesis of aryl alkynyl sulfides .

Application 7: Synthesis of Allenamides

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Bromo-1-propene is used in the synthesis of allenamides .

Application 8: Generation of Propynyllithium Anion for Nucleophilic Addition Reactions

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Bromo-1-propene, upon n-BuLi treatment, generates the propynyllithium anion, in situ, which later undergoes nucleophilic addition reactions .

Application 9: Thermophysical Property Data Generation

  • Scientific Field : Physical Chemistry
  • Summary of the Application : 1-Bromo-1-propene is used in the generation of critically evaluated thermophysical property data .

Safety And Hazards

1-Bromo-1-propene is a highly flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces .

Relevant Papers 1-Bromo-1-propene has been mentioned in several papers. For instance, it has been used in the total synthesis of (+)-aphanamol I . It has also been used in the synthesis of 1-iodopropyne .

properties

IUPAC Name

1-bromoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQDMQVWOWCVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, light yellow liquid; [Aldrich MSDS]
Record name 1-Bromo-1-propene
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Product Name

1-Bromopropene

CAS RN

590-14-7
Record name 1-Bromo-1-propene
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Record name 1-Propene, 1-bromo-
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Record name 1-bromopropene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
346
Citations
KE Harwell, LF Hatch - Journal of the American Chemical Society, 1955 - ACS Publications
… All of the trans isomers(of 1 -bromo-1 -propene, 1,3dibromopropene, 3-bromo-2-… A mixture of the two isomers of 1bromo-1-propene and 2-… The two isomers of 1-bromo-1-propene were …
Number of citations: 41 pubs.acs.org
LF Hatch, KE Harwell - Journal of the American Chemical Society, 1953 - ACS Publications
… 1 -bromo-1 -propene used was a mixture containing 70% cis- and 30% trans-1 -bromo-1 -propene… 1-Bromo-1-propene.—A mixture of the 1-bromo-l-propenes and 2-bromopropene was …
Number of citations: 31 pubs.acs.org
W Norris - The Journal of Organic Chemistry, 1959 - ACS Publications
Stolle1 successfully prepared oxamicacid chlorides from iV-substituted anilines by reaction with oxalyl chloride. However, primary aromatic amines and oxalyl chloride gave only …
Number of citations: 19 pubs.acs.org
M Oakley, M Klobukowski - Canadian Journal of Chemistry, 2017 - cdnsciencepub.com
… Comme la molécule de référence, le 1-bromo-1-propène, contient un atome lourd, nous … un mélange d’isomères (cis et trans du 1-bromo-1-propène), sauf en ce qui concerne la force de …
Number of citations: 1 cdnsciencepub.com
Y Bedjanian, G Poulet, GL Bras - The Journal of Physical …, 1998 - ACS Publications
… bromide (CH 2 CHCH 2 Br), 1-bromo-1-propene (CHBrCHCH 3 ) and 2-bromopropene (CH … ) was equal (within 5%) for 1-bromo-1-propene and allyl bromide and about 2 times higher …
Number of citations: 30 pubs.acs.org
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 2 link.springer.com
Y Zou, N Vahdat, M Collins - Industrial & engineering chemistry …, 2001 - ACS Publications
… of 1-bromo-1-propene and 2-… 1-bromo-1-propene is about three times larger than that for 2-bromo-3,3,3-trifluoro-1-propene. This is because the vapor pressure of 1-bromo-1-propene (…
Number of citations: 15 pubs.acs.org
JS PAYNE JR - 1959 - search.proquest.com
… As there is no noticible difference in the ultraviolet spedtra of the els- and trans-1-bromo-1-propene; only the spectra for the els isomer and its solutions are given here (Figures IX, X). …
Number of citations: 0 search.proquest.com
R Rossi, A Carpita - Tetrahedron letters, 1986 - Elsevier
The PdCl 2 (dppf)-catalyzed cross-coupling reaction between diastereoisomeric mixtures of 1-bromo-1-alkenes which contain n equiv. of (E)-stereoisomers and n equiv. of Grignard …
Number of citations: 47 www.sciencedirect.com
TN Mitchell, C Kummetat - Journal of Organometallic Chemistry, 1978 - Elsevier
Starting from the equilibrium mixture of cis- and trans-1-bromo-1-propene, isomeric mixtures of compounds Me n Sn(CH=GHMe) 4-n (n = 0–3) have been prepared and studied. While …
Number of citations: 36 www.sciencedirect.com

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